N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide
Description
N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a benzofuran ring substituted with chlorine atoms and a triazole ring
Properties
IUPAC Name |
N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2/c1-2-19-10(5-16-18-19)13(20)17-9-6-21-12-7(9)3-4-8(14)11(12)15/h3-5,9H,2,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJMRUXHBOIPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)NC2COC3=C2C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. One common method involves the reaction of 6,7-dichloro-2,3-dihydrobenzofuran with ethyl azide under controlled conditions to form the triazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran-triazole compounds.
Scientific Research Applications
N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-methyltriazole-4-carboxamide
- N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-propyltriazole-4-carboxamide
Uniqueness
N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
